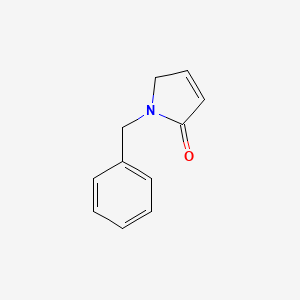

1-Benzyl-1,5-dihydro-pyrrol-2-one

描述

Significance of the Pyrrolone Scaffold in Organic and Medicinal Chemistry

The pyrrolone scaffold, a five-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a core component of numerous natural and synthetic compounds with significant biological activities. nih.govrsc.org This structural motif is a subtype of the broader class of γ-lactams, which are known to be present in a wide range of biologically active molecules. rsc.org The prevalence of the pyrrolone and its saturated analogue, pyrrolidine (B122466), in FDA-approved drugs underscores their importance in pharmaceutical science. nih.gov

The versatility of the pyrrolone scaffold stems from several key features:

Pharmacophoric Properties: The pyrrole (B145914) ring system is considered a "plethora of pharmacophores," meaning its structure is amenable to various modifications that can lead to interactions with diverse biological targets. nih.gov Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Synthetic Accessibility: A variety of well-established synthetic methods, such as the Paal-Knorr and Hantzsch reactions, allow for the efficient construction of the pyrrole core. mdpi.com Modern techniques, including multicomponent reactions and transition-metal catalysis, have further expanded the synthetic chemist's toolkit for creating diverse pyrrole derivatives. mdpi.comresearchgate.net

Structural Mimicry: The γ-lactam structure can mimic peptide bonds, enabling it to interact with enzymes and receptors that recognize peptide substrates. This has been a key strategy in the development of new antibiotics, such as those targeting penicillin-binding proteins (PBPs). nih.gov

The γ-lactam moiety, of which the dihydropyrrolone is a part, is a crucial element in the design of novel antibacterial agents. nih.govnih.gov For instance, certain γ-lactam-based compounds have been shown to be effective against multidrug-resistant Gram-negative bacteria by targeting PBPs. nih.gov These compounds can be designed to be poor substrates for β-lactamases, the enzymes responsible for resistance to many common antibiotics. nih.gov

Research Context and Scope Pertaining to 1-Benzyl-1,5-dihydro-pyrrol-2-one and its Derivatives

Research involving this compound and its derivatives is primarily focused on their synthesis and potential applications as intermediates in the creation of more complex molecules. The benzyl (B1604629) group serves as a common protecting group for the nitrogen atom in the pyrrolone ring, allowing for selective reactions at other positions of the molecule.

Synthetic strategies towards 1,5-disubstituted pyrrolidin-2-ones, a class to which this compound belongs, often involve the ring-opening of donor-acceptor cyclopropanes with primary amines like benzylamine, followed by lactamization. nih.gov Other approaches include the ruthenium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, which provides a pathway to highly functionalized pyrrolidines of pharmaceutical interest. acs.org

While specific biological activities for this compound itself are not extensively documented in readily available literature, its derivatives are of significant interest. For example, pyrrolidin-2-ones are key structural motifs in a variety of bioactive compounds. nih.gov The synthesis of derivatives often involves multi-component reactions, which allow for the rapid construction of molecular diversity. academie-sciences.fr

The research scope for this class of compounds includes:

Development of Novel Synthetic Methods: Creating efficient and stereoselective syntheses of substituted pyrrolones and pyrrolidines is an active area of research. nih.govacs.org

Exploration as Building Blocks: Utilizing these compounds as intermediates for the synthesis of more complex heterocyclic systems and potential drug candidates. academie-sciences.fr

Investigation of Biological Activity: Screening of novel derivatives for a range of pharmacological activities, building upon the known bioactivity of the broader pyrrolone class. nih.govnih.gov

The table below provides a summary of key research findings related to the synthesis and functionalization of the dihydropyrrolone scaffold.

| Research Focus | Key Findings |

| Synthesis of 1,5-Substituted Pyrrolidin-2-ones | One-pot synthesis via Lewis acid-initiated ring-opening of donor-acceptor cyclopropanes with anilines and benzylamines. nih.gov |

| Asymmetric C–H Functionalization | Dirhodium-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole yields highly enantio- and diastereoselective C–H functionalization. acs.org |

| Four-Component Tandem Reaction | An efficient method for the synthesis of functionalized 1-benzylpyrrole-3-carboxylates from amines, alkyl acetoacetate, ninhydrin, and a phosphonium (B103445) ylide. academie-sciences.fr |

| Ruthenium-Catalyzed C5 Functionalization | Site-selective C-H bond functionalization of 2-arylquinolin-4(1H)-ones with various coupling partners, including maleimides, to afford C5-functionalized derivatives. acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSCAICDRDVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494395 | |

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64330-46-7 | |

| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1,5 Dihydro Pyrrol 2 One and Its Derivatives

Established Synthetic Routes to the 1,5-Dihydro-pyrrol-2-one Core

The synthesis of the 1,5-dihydro-pyrrol-2-one heterocyclic system, a key structural motif in various chemical entities, has been accomplished through several strategic pathways. These methods provide access to the core ring structure, which can be subsequently functionalized.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including the 1,5-dihydro-pyrrol-2-one core. This approach typically involves the cyclization of an acyclic diene amide precursor using a ruthenium-based catalyst.

The general strategy relies on the intramolecular metathesis of a diene amide. The choice of catalyst, such as Grubbs' first or second-generation catalysts, can influence the reaction efficiency. chemicalbook.com For example, the cyclization of diene amides has been demonstrated using Grubbs' second-generation catalyst in toluene (B28343) at elevated temperatures. chemicalbook.com While Grubbs' first-generation catalyst can also be used, it may result in lower yields of the desired lactam. chemicalbook.com

Recent advancements have focused on developing more environmentally friendly and efficient processes. A notable development is the use of continuous flow technology for the RCM reaction to produce 2,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of the core structure. rsc.org This method allows for significantly reduced reaction times (residence time of 1 minute) at high temperatures (120 °C) and demonstrates the utility of dimethyl carbonate as a green solvent for this transformation. rsc.org The continuous flow process has been shown to be scalable, enabling the conversion of significant quantities of starting material with high yields. rsc.org

| Catalyst | Solvent | Conditions | Substrate Type | Yield | Reference |

|---|---|---|---|---|---|

| Grubbs II Catalyst | Toluene | 80 °C, 14-32 h | Diene amides | Moderate | chemicalbook.com |

| Grubbs I Catalyst | Toluene | 80 °C, 32 h | Diene amides | Low | chemicalbook.com |

| Ruthenium-based | Dimethyl Carbonate | 120 °C, 1 min (flow) | Diene for carboxylate derivative | 91% | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules like 1,5-dihydro-pyrrol-2-one derivatives. nih.govrsc.org These strategies are highly valued in modern synthetic chemistry for rapidly building molecular diversity. nih.gov

One such approach involves a four-component reaction between amines, dialkyl acetylenedicarboxylates, and formaldehyde, catalyzed by a dual-functional ionic liquid. researchgate.net This method provides access to dihydropyrrol-2-one derivatives under mild conditions at room temperature in ethanol, with advantages including good yields and simple work-up procedures. researchgate.net

Another strategy is a one-pot, three-component reaction for synthesizing 1-alkyl-5-aryl-4-(2-hydroxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. nih.gov This reaction proceeds through the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. nih.gov The initial adduct undergoes cyclization and subsequent dehydration, which is often facilitated by the addition of acetic acid, to yield the final product. nih.gov

| Reaction Type | Components | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|---|

| Four-component | Amines, Dialkyl acetylenedicarboxylates, Formaldehyde | [TMBSED][OMs]2 (ionic liquid) in Ethanol | Room temperature, good yields, green process. | researchgate.net |

| Three-component | Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, Aryl aldehydes, Primary amines | Basic conditions followed by acid-catalyzed dehydration | One-pot synthesis of highly functionalized derivatives. | nih.gov |

Base-Mediated Cyclization Reactions

Base-mediated or base-promoted cyclizations represent a fundamental strategy for synthesizing heterocyclic compounds, including the 1,5-dihydropyrrol-2-one ring system. These reactions typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor.

A novel method describes the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones through a base-induced intramolecular cyclization. nih.govacs.org This one-pot operation utilizes a sulfur ylide which undergoes cyclization with a ketone, followed by a 1,3-hydroxy rearrangement to yield the product. nih.gov The reaction is efficient and proceeds under mild conditions without the need for a transition metal catalyst. nih.govacs.org

Another approach involves the base-promoted synthesis of substituted pyrroles from benzylamines and α,β-ynones. rsc.org In this cascade reaction, a Michael addition is followed by an intramolecular cyclization promoted by a base like K3PO4 in DMSO at high temperatures. rsc.org While the final product is a fully aromatized pyrrole (B145914), the cyclization step forms the core heterocyclic ring.

Furthermore, a transition-metal-free, base-promoted ring-closing carbonyl-allene metathesis has been developed to produce 2,4-disubstituted pyrroles. rsc.org This reaction proceeds from N-allenyl β-enaminones, which can be generated in situ, and is thought to occur via a stepwise [2+2] cycloaddition/retro [2+2] pathway. rsc.org

Reactions Involving Grignard Reagents and Alkylation

Grignard reagents are powerful nucleophiles and strong bases widely used in organic synthesis for forming carbon-carbon bonds. mnstate.edulibretexts.org Their application in the synthesis of the 1,5-dihydropyrrol-2-one core often involves their addition to an electrophilic precursor, followed by cyclization or other transformations.

One relevant strategy involves the addition of indolyl and pyrrolyl Grignard reagents to 1-acylpyridinium salts. nih.gov This reaction yields 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones, which are structurally related to dihydropyrrolones and demonstrates the feasibility of using organometallic reagents to construct such heterocyclic systems. nih.gov

Another method utilizes an acylation-cyclization sequence. For instance, N-vinylpyrrolidin-2-one can be acylated with ethyl benzoate (B1203000) using sodium hydride as a base. orgsyn.org The resulting intermediate, a 3-benzoyl-N-vinylpyrrolidin-2-one, undergoes acid-catalyzed hydrolysis and cyclization to afford 2-phenyl-1-pyrroline, an isomer of the target lactam. orgsyn.org This highlights the use of alkylation/acylation to install necessary functionality for subsequent ring formation. While not a direct synthesis of the 1,5-dihydropyrrol-2-one, these methods showcase the principles of using Grignard reagents and alkylation in the synthesis of related nitrogen heterocycles.

Acid-Catalyzed and Transition-Metal-Catalyzed Methodologies

Both acid catalysis and transition-metal catalysis provide efficient pathways for the synthesis of the 1,5-dihydropyrrol-2-one core and its derivatives. Transition metals like palladium, rhodium, and zinc are known to catalyze a wide range of transformations leading to heterocyclic compounds. organic-chemistry.orgnih.govnih.gov

Acid catalysis can be employed in the final step of multicomponent reactions to facilitate dehydration and aromatization or cyclization. For example, the dehydration of a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one intermediate is more effective in an acidic medium, such as with the addition of acetic acid. nih.gov

Transition-metal catalysis offers diverse routes. A significant method involves the conversion of dienyl azides into substituted pyrroles at room temperature using catalytic amounts of zinc iodide (ZnI2) or rhodium catalysts. organic-chemistry.orgnih.gov This reaction is mild, efficient, and tolerates a variety of functional groups. organic-chemistry.org Although this method often leads to fully aromatic pyrroles, it represents a powerful strategy for forming the five-membered nitrogen heterocycle. The development of new catalytic systems continues to be a major focus in modern synthetic organic chemistry. nih.gov

Targeted Synthesis of 1-Benzyl-1,5-dihydro-pyrrol-2-one and Substituted Analogues

The direct synthesis of this compound and its analogues has been achieved through specific and elegant chemical strategies that incorporate the N-benzyl group during the synthetic sequence.

A highly effective method involves the reaction of donor-acceptor (DA) cyclopropanes with benzylamine. nih.govnih.gov This process begins with a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by benzylamine, which acts as a nucleophile. nih.govnih.gov This step forms a γ-amino ester intermediate, which then undergoes a subsequent in situ lactamization to form the desired 1-benzyl-pyrrolidin-2-one ring system. nih.gov If the starting cyclopropane contains an additional ester group, this can be removed in a one-pot sequence involving saponification and thermolytic dealkoxycarbonylation to yield the final 1-benzyl-5-substituted-pyrrolidin-2-one. nih.gov This methodology has a broad scope, accommodating various substituted benzylamines and a range of DA cyclopropanes. nih.gov

| DA Cyclopropane Substituent (Ar) | Lewis Acid | Overall Yield | Reference |

|---|---|---|---|

| Phenyl | Sc(OTf)3 | 70% | nih.gov |

| 4-Methylphenyl | Sc(OTf)3 | 75% | nih.gov |

| 4-Methoxyphenyl | Sc(OTf)3 | 80% | nih.gov |

| 4-Chlorophenyl | Sc(OTf)3 | 78% | nih.gov |

| 2-Thienyl | Sc(OTf)3 | 65% | nih.gov |

Yields correspond to a multi-step one-pot procedure involving ring-opening, lactamization, and dealkoxycarbonylation.

Other advanced cascade reactions have been developed for synthesizing related N-benzyl pyrrole structures. For example, novel polysubstituted N-benzyl-1H-pyrroles can be synthesized via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine (B1666218) methyl esters, promoted by a strong base like LDA. rsc.org While this yields an aromatic pyrrole, it demonstrates a sophisticated method for constructing N-benzylated five-membered nitrogen heterocycles. Similarly, complex polyheterocyclic systems containing the N-benzyl-pyrrolo[3,4-b]pyridin-5-one core have been assembled through multicomponent strategies, showcasing the versatility of building blocks that lead to N-benzylated lactams. mdpi.com

Scalable and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also cost-effective, safe, and reproducible on a large scale. nih.gov For pyrrolidone-based structures, several factors are key to achieving scalability.

Catalyst efficiency is a major consideration. In the synthesis of related tetraarylpyrrolo[3,2-b]pyrroles, iron salts were identified as more efficient and cost-effective catalysts than salts of other metals like vanadium or cerium. nih.gov For the Rhodium-catalyzed C-H functionalization, it was demonstrated that catalyst loading could be reduced to as low as 0.05 mol% while maintaining high yield and stereoselectivity, a critical factor for reducing costs in large-scale production. acs.org This same reaction was successfully performed on a 100 mmol scale, yielding the product in 87% yield, demonstrating its potential for scale-up. acs.org

Process intensification, such as the use of continuous flow reactors or mechanochemistry, is an important strategy for industrial synthesis. An iridium-catalyzed asymmetric hydrogenation was successfully adapted to a continuous flow process, enabling the gram-scale synthesis of chiral products with comparable yields and enantioselectivities to the batch process. rsc.org In another example, the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative was achieved using mechanochemical ball milling. mdpi.com This method, using a heterogeneous acid catalyst (Amberlyst® 15), drastically reduced the reaction time from 24 hours under conventional heating to just 3 hours, highlighting a significant potential for improving throughput in an industrial setting. mdpi.com

The development of robust, one-pot procedures and the use of stable, easily handled reagents are also vital for large-scale applications. researchgate.net The synthesis of pyrrolidone cores via multi-component reactions represents a modular and efficient approach amenable to creating diverse structures on a larger scale. researchgate.net

| Method/Process | Scale | Catalyst/Conditions | Key Improvement for Scalability | Reference |

|---|---|---|---|---|

| C-H Functionalization | 100 mmol | Rh₂(S-PTAD)₄ (0.05 mol%) | Demonstrated high yield (87%) at a larger scale with very low catalyst loading. | acs.org |

| Asymmetric Hydrogenation | Gram-scale | Ir-catalyst | Successfully transferred to a continuous flow process, enabling larger quantity production. | rsc.org |

| Double Cyclocondensation | 1 mmol (lab scale) | Amberlyst® 15 / Ball milling | Reaction time reduced from 24 hours to 3 hours by using mechanochemistry. | mdpi.com |

| Pyrrolo[3,2-b]pyrrole Synthesis | 200 mmol | Fe(ClO₄)₃·H₂O | Identified iron as a more efficient and cost-effective catalyst for large-scale runs. | nih.gov |

| C5 Functionalization | Gram-scale | Ru(II)-catalyst | Protocol is noted to be compatible with gram-scale synthesis. | acs.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1,5 Dihydro Pyrrol 2 One

Electrophilic and Nucleophilic Transformations of the Pyrrolone Ring

The reactivity of the 1,5-dihydro-pyrrol-2-one ring is characterized by the interplay of its lactam functionality and the endocyclic double bond, making it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Substitution: While the pyrrole (B145914) ring is generally susceptible to electrophilic substitution, the reduced 1,5-dihydro-pyrrol-2-one system behaves differently. uobaghdad.edu.iqwikipedia.org Electrophilic attack typically occurs at the carbon atoms of the ring rather than the nitrogen, with a preference for the C-2 position in pyrroles due to the formation of a more stable cationic intermediate. uobaghdad.edu.iqwikipedia.org However, in the case of 1-benzyl-1,5-dihydro-pyrrol-2-one, the electron-withdrawing nature of the carbonyl group at C-2 deactivates the ring towards electrophilic attack. Reactions often require activation or proceed at other positions. For instance, electrophilic cyclization of N-alkyne-substituted pyrrole derivatives has been demonstrated, suggesting that with appropriate functionalization, electrophilic transformations can be achieved. beilstein-journals.org

Nucleophilic Addition: The carbonyl group at the C-2 position is a prime site for nucleophilic attack. Grignard reagents, for example, can add to the C-2 carbonyl of related malimides, leading to the introduction of various side chains. researchgate.net This suggests that this compound could undergo similar additions with organometallic reagents. Furthermore, the double bond can act as a Michael acceptor, allowing for conjugate addition of nucleophiles. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines proceeds through a nucleophilic ring-opening of the cyclopropane (B1198618) followed by lactamization, highlighting the susceptibility of related systems to nucleophilic attack. nih.gov

Table 1: Examples of Electrophilic and Nucleophilic Transformations on Related Pyrrolone Systems

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Iodine | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazin-1-one | beilstein-journals.org |

| Nucleophilic Addition | (S)-N,O-benzyl-malimide | EtMgBr | rac-1-benzyl-5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one | researchgate.net |

| Nucleophilic Ring-Opening/Lactamization | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | 1,5-Diphenylpyrrolidin-2-one | nih.gov |

Oxidation and Reduction Pathways

The oxidation and reduction of the 1,5-dihydro-pyrrol-2-one core can lead to a variety of functionalized products, including fully aromatized pyrroles or saturated pyrrolidinones.

Oxidation: The oxidation of dihydropyrrolones can be a facile process to generate the corresponding pyrrol-2-ones or fully aromatic pyrroles. The oxidation of pyrrole and N-methylpyrrole using dehaloperoxidase-hemoglobin has been shown to yield pyrrolin-2-ones. nih.govrsc.org A dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has also been reported using a sulfoxide (B87167) as an oxidant. nih.gov These methods suggest that this compound could be oxidized to introduce further unsaturation or hydroxyl groups.

Reduction: The reduction of the 1,5-dihydro-pyrrol-2-one ring can afford the corresponding pyrrolidin-2-one. For instance, the reduction of the trichloroethyl (Troc) protecting group on a related dihydropyrrole has been achieved using lithium borohydride. acs.org This indicates that the lactam carbonyl and the double bond can be selectively reduced under appropriate conditions. Catalytic hydrogenation is another common method for the reduction of the double bond in such systems.

Table 2: Oxidation and Reduction Reactions of Related Pyrrole and Dihydropyrrole Systems

| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Oxidation | Pyrrole | Dehaloperoxidase-Hemoglobin/H₂O₂ | 4-Pyrrolin-2-one | nih.govrsc.org |

| Oxidation | 3-Substituted Pyrroles | Sulfoxide/Carboxylic Anhydride | Δ³-Pyrrol-2-one | nih.gov |

| Reduction | N-Troc-dihydropyrrole derivative | Lithium borohydride | N-Troc-pyrrolidine derivative | acs.org |

Rearrangement Reactions and Cascade Processes

Rearrangement and cascade reactions provide powerful tools for the construction of complex molecular architectures from relatively simple 1,5-dihydro-pyrrol-2-one precursors.

Rearrangement Reactions: A notable rearrangement in related systems is the 1,3-hydroxy rearrangement observed in the formation of 5-hydroxy-1H-pyrrol-2(5H)-ones from sulfur ylides. nih.gov The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones to α-hydroxy-carboxylic acids, could also be a relevant transformation for precursors of this compound. wikipedia.orglibretexts.orgyoutube.comyoutube.com

Table 3: Examples of Rearrangement and Cascade Reactions Involving Pyrrolone-Related Structures

| Reaction Type | Starting Material(s) | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Rearrangement | Sulfur ylide with a ketonic carbonyl group | 1,3-Hydroxy Rearrangement | 5-Hydroxy-1H-pyrrol-2(5H)-one | nih.gov |

| Cascade Reaction | Anthranilamide and ethyl levulinate | Double Cyclocondensation | Pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative | mdpi.com |

| Cascade Reaction | N-alkenylnitrones and alkynes | Dipolar cycloaddition/[3,3']-sigmatropic rearrangement | 1-Pyrroline | nih.gov |

Functionalization at Key Positions of the 1,5-Dihydro-pyrrol-2-one Scaffold

The targeted functionalization at specific positions of the 1,5-dihydro-pyrrol-2-one ring is essential for modifying its properties and for the synthesis of derivatives with desired biological activities.

N-1 Position: The nitrogen atom of the lactam can be functionalized, for example, by introducing a carboxylic acid group, which can then be used for further modifications or for attachment to surfaces. nih.gov

C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to introduce new substituents. While direct C-H functionalization of this compound is not widely reported, studies on the closely related N-Boc-2,5-dihydro-1H-pyrrole have shown that highly enantio- and diastereoselective C-H functionalization can be achieved at the C-2 position using dirhodium tetracarboxylate catalysts. acs.org

Other Positions: Functionalization at the C-4 position of the phenyl ring in related dihydropyrrolones has been achieved, demonstrating that peripheral modifications are also a viable strategy for diversification. nih.gov Furthermore, the cyclization of 1-benzyl-1,2-dihydro-2-(substituted methylene)quinolines to form pyrrolo[1,2-a]quinoline (B3350903) derivatives highlights another route for elaborating the core structure. nih.gov

Table 4: Functionalization Strategies for Dihydropyrrolone and Related Scaffolds

| Position | Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | tert-Butyl chloroacetate | Carboxylic acid (after deprotection) | nih.gov |

| C-2 | C-H Functionalization | Aryldiazoacetates / Rh₂(S-PTAD)₄ | Aryl acetate | acs.org |

| C-4 (of phenyl substituent) | Not specified | Not specified | Carboxylic acid | nih.gov |

| Annulation | Cyclization | Acetic anhydride | Pyrrolo[1,2-a]quinoline ring system | nih.gov |

Structure Activity Relationship Sar Studies of 1 Benzyl 1,5 Dihydro Pyrrol 2 One Analogues

Design Principles for Derivative Synthesis

The design of derivatives based on the 1-benzyl-1,5-dihydro-pyrrol-2-one scaffold is guided by several established medicinal chemistry strategies. These principles aim to enhance interactions with biological targets, improve physicochemical properties, and explore new pharmacological activities.

One primary design principle involves the strategic modification of the core heterocyclic system. Pyrrole (B145914) derivatives can be synthesized through various methods, including the Paal-Knorr reaction, and from non-heterocyclic precursors or via the ring transformation of other heterocyclic rings like furan (B31954) or aziridine. ekb.egalliedacademies.org These synthetic strategies allow for the introduction of diverse substituents onto the pyrrole ring.

Another key principle is molecular hybridization, where the pyrrole scaffold is combined with other known pharmacophores. For instance, researchers have designed dual inhibitors by incorporating the N-benzyl pyrrole fragment, which is known to bind to the catalytic active site (CAS) of acetylcholinesterase (AChE), with other moieties targeting beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov The rationale is that the N-benzyl pyrrole portion can occupy the peripheral anionic site (PAS) of AChE while another aromatic ring system interacts with other key sites, connected by a suitable linker. nih.gov

Structure-based rational design is also a powerful tool. In the development of xanthine (B1682287) oxidase (XO) inhibitors, for example, the 1,2,4-triazole (B32235) scaffold was used as a framework, and a substituted benzyl (B1604629) group was introduced to probe the binding pocket, leading to the discovery of potent analogues. nih.gov Similarly, SAR studies on metallo-β-lactamase (MBL) inhibitors identified 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a promising lead. researchgate.net Subsequent design efforts focused on introducing polar functional groups and charged aromatic rings to enhance inhibitory activity based on previous findings that showed a p-nitro benzamide (B126) analogue was more potent than its meta-substituted counterpart. researchgate.net The exploration of structural transformations, starting from an intact natural product and moving towards its fragments, also facilitates the identification of lead compounds from natural sources. researchgate.net

Impact of Substituent Modifications on Biological Profiles

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the pyrrole and the benzyl moieties. Systematic modifications have been shown to significantly alter their potency and selectivity against various biological targets, including enzymes and cancer cell lines.

For example, in a series of pyrrolo[2,3-d]pyrimidine-based antifolates designed as inhibitors of dihydrofolate reductase (DHFR), modifications at the 5-alkyl position had a profound effect on activity and selectivity. nih.gov As shown in the table below, altering the alkyl substituent led to significant variations in the inhibition of human, Pneumocystis jirovecii (pj), and Toxoplasma gondii (Tg) DHFR.

| Compound | R Group (5-position) | Human DHFR | pjDHFR | TgDHFR |

|---|---|---|---|---|

| 17 | CH3 | >30000 | 120 | 58 |

| 18 | C2H5 | >30000 | 100 | 100 |

| 19 | n-C3H7 | >30000 | 120 | 120 |

The data indicates that these nonclassical antifolates are potent inhibitors of T. gondii DHFR with remarkable selectivity (>500-fold) over the human enzyme. nih.gov Compound 17 , with a methyl group, was the most potent against T. gondii DHFR and was 50-fold more potent than the standard drug trimethoprim. nih.gov

In the context of dual AChE/BACE1 inhibitors, substitutions on the phenyl ring of the allylidene linker played a critical role. The introduction of electron-withdrawing groups was found to be beneficial for BACE1 inhibition.

| Compound | Substitution (R) | AChE % Inhibition @ 10 µM | BACE1 IC50 (µM) |

|---|---|---|---|

| 2a | 4-OCH3 | 54.34 | 10.743 |

| 2c | 4-Cl | 69.87 | 7.142 |

| 2e | 4-NO2 | 75.23 | 6.974 |

As detailed in Table 2, a 4-nitro substituent (2e ) resulted in the highest AChE inhibition and one of the lowest BACE1 IC₅₀ values, suggesting that electron-withdrawing properties enhance activity. nih.gov

Similarly, for 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives designed as xanthine oxidase (XO) inhibitors, substitutions on the benzyl ring were crucial. The most promising compound, 1h , which featured a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety, was identified with an IC₅₀ value of 0.16 µM. nih.gov This highlights that even for a different heterocyclic core, the substituted benzyl group is a key determinant of biological activity.

Studies on pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, such as lamellarins, have also provided valuable SAR insights. It was found that hydroxyl groups at specific positions (C-8 and C-20) are essential for their cytotoxic activity, whereas methoxy (B1213986) groups at other positions (C-13 and C-21) were less important. nih.gov This demonstrates the critical role of hydrogen-bonding donors in mediating the biological effects of these complex pyrrole-containing natural products.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound analogues is a critical factor governing their interaction with biological targets. Conformational analysis, using techniques such as high-field NMR spectroscopy, single-crystal X-ray analysis, and molecular mechanics calculations, provides insights into the preferred spatial arrangement of these molecules and how they are recognized by receptor binding sites or enzyme active sites. nih.gov

Molecular modeling studies are frequently employed to rationalize observed SAR data and to predict the binding modes of novel derivatives. acs.org For instance, in the development of chiral 1,5-diarylpyrrole derivatives as cyclooxygenase (COX) inhibitors, docking simulations were used to rationalize the enzymatic affinity and COX-2 selectivity. drugbank.com These computational methods help to visualize how the ligand fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are key for binding.

In studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which share structural motifs with the title compound, it was found that the heterocyclic ring prefers a half-chair conformation, with the phenyl rings occupying a pseudo-equatorial position. nih.gov The orientation of the nitrogen lone pair was found to be approximately orthogonal to the plane of the aromatic ring, a feature that influences the molecule's interaction with its receptor. nih.gov

For thiazolidinone derivatives, molecular docking studies were used to understand the inhibitory mechanism against enzymes like tyrosinase and urease. acs.org The results showed that the synthesized compounds had a better binding affinity than the reference standards, and the computational analysis could elucidate the specific interactions at a molecular level. acs.org Similarly, docking simulations of xanthine oxidase inhibitors revealed that the 3,5-diaryl-1,2,4-triazole framework was not essential, but the 5-benzyl-3-pyridyl-1H-1,2,4-triazole could serve as an acceptable scaffold, with specific interactions predicted between the ligand and the XO binding pocket. nih.gov These computational approaches are invaluable for understanding molecular recognition and guiding the design of more potent and selective analogues.

Biological and Pharmacological Research on 1 Benzyl 1,5 Dihydro Pyrrol 2 One and Its Bioactive Derivatives

Anti-Inflammatory Activities

Derivatives of the pyrrole (B145914) scaffold have demonstrated notable anti-inflammatory and analgesic properties. pensoft.net The pyrrole ring is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac. pensoft.net Research has shown that certain pyrrole-containing compounds exhibit significant anti-inflammatory effects.

One particular derivative, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), has shown potent anti-inflammatory activity in various rat models of acute and chronic inflammation. nih.gov It was found to be effective in inhibiting carrageenan-induced paw edema and cotton pellet-induced granuloma. nih.gov In an 18-day test, it also prevented the development of adjuvant-induced arthritis. nih.gov Importantly, this compound exhibited its anti-inflammatory effects in adrenalectomized rats, indicating a mechanism of action that is not dependent on corticosteroid activity. nih.gov

The anti-inflammatory potential of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. nih.gov

Antimicrobial and Antibacterial Applications

The pyrrole nucleus is a constituent of many compounds with a broad spectrum of antimicrobial activity. Several synthetic derivatives of 1-Benzyl-1,5-dihydro-pyrrol-2-one have been investigated for their efficacy against various bacterial and fungal strains.

Furthermore, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of S. aureus and B. subtilis. nuph.edu.ua The derivative without substituents in the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position of the benzene ring were found to be more active. nuph.edu.ua

In another study, pyrrolyl benzimidazole (B57391) derivatives exhibited moderate activity against both Gram-positive and Gram-negative bacteria. Some of these compounds showed significant antibacterial activity with low minimum inhibitory concentration (MIC) values. Benzyl (B1604629) bromide derivatives have also demonstrated strong antibacterial and antifungal properties. nih.gov

| Compound/Derivative Class | Target Microorganism(s) | Key Findings |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (B92328) derivative | Staphylococcus aureus, Escherichia coli | MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli). mdpi.com |

| Aminoguanidine hydrazone derivatives | Staphylococcus aureus, Escherichia coli | Several compounds displayed MICs of 4 µg/mL against both strains. mdpi.com |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity, particularly for derivatives with no or small substituents on the benzene ring. nuph.edu.ua |

| Pyrrolyl benzimidazole derivatives | Gram-positive and Gram-negative bacteria | Moderate activity, with some compounds showing significant antibacterial effects. |

| Benzyl bromide derivatives | Gram-positive bacteria, Fungi | Strong antibacterial and antifungal properties. nih.gov |

Antiviral and Anti-HIV Potentials

The quest for novel antiviral agents has led to the exploration of this compound derivatives, particularly for their potential against the Human Immunodeficiency Virus (HIV). The structural similarities of some derivatives to known antiviral drugs have spurred research in this area. mdpi.com

A series of 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids were synthesized and investigated as dual inhibitors of recombinant HIV-1 integrase and Ribonuclease H. nih.gov This approach of targeting multiple viral enzymes is a promising strategy to combat drug resistance. nih.gov

In other research, new benzimidazolyl diketo acid derivatives were designed as potential inhibitors of HIV-1 integrase. nih.gov Cell-based assays revealed that many of these compounds exhibited good anti-HIV-1 activity with low cytotoxicity. nih.gov One of the most potent compounds in this series demonstrated a significant effective concentration (EC50) and a high selectivity index. nih.gov

Furthermore, some pyrazole-based heterocycles derived from a 2(3H)-furanone derivative have shown antiviral activity against the avian influenza virus. nih.gov The inhibition of hemagglutination caused by the virus was used to assess the antiviral efficacy of these compounds. nih.gov

Anticancer and Antitumor Effects

The pyrrole-indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. cancertreatmentjournal.com Many derivatives of this compound have been synthesized and evaluated for their anticancer and antitumor activities, showing promise against various cancer cell lines.

A study on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified a compound with strong anti-proliferative activity in multiple cancer cell lines. nih.gov This compound was found to induce S-phase cell cycle arrest and apoptosis, particularly in HCT116 cells, through the activation of p53 and induction of DNA damage. nih.gov It also significantly suppressed tumor growth in in-vivo xenograft models. nih.gov

Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been developed as novel anticancer agents. mdpi.com Certain derivatives bearing a 4-arylthiazole moiety displayed potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com These compounds were also found to be effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com

The lamellarins, a group of alkaloids with a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be considered a complex derivative, exhibit a wide range of biological activities including potent cytotoxicity against tumor cells. nih.gov Several lamellarin derivatives have shown promising IC50 values in the nanomolar range against various cancer cell lines. nih.gov

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Key Findings |

| 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | Multiple cancer cell lines, HCT116 | Induces S-phase cell cycle arrest, apoptosis, p53 activation, and DNA damage. nih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | MCF-7 (breast), A-549 (lung) | Potent anticancer activity; VEGFR-2 inhibition. mdpi.com |

| Pyrrolo[2,1-a]isoquinoline alkaloids (Lamellarins) | Various tumor cells | Potent cytotoxicity, with some derivatives having IC50 values in the nanomolar range. nih.gov |

Nootropic and Antiamnesic Properties

The pyrrolidone ring is a fundamental structure in the racetam class of nootropic drugs, which are known for their cognitive-enhancing effects. uran.ua Derivatives of 1-benzylpyrrolidin-2-one have been investigated for their potential to improve learning and memory.

Nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidine-2-one, has been a subject of interest for its ability to improve linguistic learning and memory in patients with dementia. uran.ua The mechanisms of action for racetams are believed to involve the modulation of neurotransmitter systems, including the cholinergic and glutamatergic systems, leading to neuroprotective and neuroplasticity-enhancing effects. uran.ua

Research into analogues of nebracetam has been conducted to explore new chemical structures with potentially improved nootropic properties. researchgate.net Molecular docking studies have suggested that these analogues may exert their nootropic effects through interactions with acetylcholine (B1216132) receptors. researchgate.net

Analgesic Activities

Several derivatives of the pyrrole structure have demonstrated significant analgesic activity, particularly in models of inflammatory pain. pensoft.netnih.gov The pyrrole ring is present in established NSAIDs, highlighting the potential of this heterocyclic moiety in pain management. pensoft.net

The compound (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) displayed highly potent analgesic activity in tests involving underlying inflammation. nih.gov It effectively inhibited phenylquinone-induced writhing in mice and rats and the pain associated with flexing the adjuvant-inflamed rat paw. nih.gov The compound also increased the pain threshold of compressed yeast-inflamed rat paws. nih.gov Its lack of activity in the mouse hot plate test suggests it is not a centrally acting or morphine-like agent. nih.gov

In another study, six novel pyrrolic compounds were found to possess analgesic action against chemical stimuli in experimental settings, although they did not show anti-inflammatory activity or antinociceptive properties against thermal stimuli in that particular study. pensoft.net Furthermore, some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have exhibited moderate to good analgesic activity in mice. researchgate.net

Enzyme and Receptor Inhibition Studies

The diverse pharmacological activities of this compound derivatives are often attributed to their ability to inhibit specific enzymes and receptors that are crucial in various disease pathways.

VEGF-R Inhibition: Several pyrrole-2-one derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGF-R). nih.gov VEGF-R plays a critical role in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. nih.gov Novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones have been identified as highly potent inhibitors of VEGF-R2 and VEGF-R3. nih.gov Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown effective inhibitory activity against VEGFR-2. mdpi.com

HIV-1 Protease and Integrase Inhibition: As mentioned in the antiviral section, derivatives of this compound have been developed as inhibitors of key HIV-1 enzymes. 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids have been shown to be dual inhibitors of HIV-1 integrase and Ribonuclease H. nih.gov Benzimidazolyl diketo acid derivatives have also been designed as inhibitors of HIV-1 integrase. nih.gov

Acetylcholinesterase Inhibition: While direct studies on this compound and acetylcholinesterase inhibition are limited in the provided context, the nootropic effects of related compounds like nebracetam are linked to the modulation of the cholinergic system. uran.ua Nebracetam has been shown to be an agonist of the M1 muscarinic acetylcholine receptor. uran.ua The search for new nootropic agents often involves targeting acetylcholinesterase to increase acetylcholine levels in the brain.

Glutaminyl Cyclase Inhibition: Information regarding the inhibition of Glutaminyl Cyclase by this compound or its derivatives was not found in the provided search results.

Broader Therapeutic Implications and Drug Development Prospects

The core structure of this compound, the pyrrol-2-one ring, is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, suggesting considerable therapeutic potential across various disease areas. researchgate.netresearchgate.net This has spurred extensive research into the design and synthesis of novel pyrrol-2-one analogs with enhanced potency and selectivity, highlighting the drug development prospects of this class of compounds. researchgate.net

The therapeutic importance of the pyrrol-2-one moiety is underscored by its presence in a variety of natural products and synthetic compounds with significant biological effects. researchgate.net Researchers have successfully synthesized a diverse library of these derivatives, leading to the discovery of agents with anticancer, antimicrobial, and enzyme-inhibitory activities. researchgate.nettandfonline.comdrugbank.com The ease of synthesis and the ability to introduce a wide range of substituents at various positions of the pyrrol-2-one ring offer a promising platform for the development of new therapeutic agents. researchgate.net

Anticancer Research

A significant area of investigation for pyrrol-2-one derivatives is in oncology. Certain analogs have been identified as potent inhibitors of key signaling pathways involved in cancer progression. For instance, novel 3-aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGF-R). acs.org These compounds have shown potent antiangiogenic activities in cellular assays. acs.org

Furthermore, 3-sulfonamide pyrrol-2-one derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are implicated in cancer. acs.orgnih.govacs.org Several of these derivatives displayed significant inhibitory activity and selectivity for specific isoforms, such as hCA II, hCA IX, and hCA XII, which are considered important targets in cancer therapy. acs.orgnih.gov Docking studies have provided insights into the binding modes of these compounds within the active site of the enzyme. acs.org The antiproliferative and antitumor activities of 3-hydroxy-substituted 1,5-dihydro-2Hpyrrol-2-ones have also been noted. researchgate.net

| Bioactive Pyrrol-2-one Derivatives in Anticancer Research | Target | Reported Activity | Reference |

| 3-Aryl-4-(1H-indole-3yl)-1,5-dihydro-2H-pyrrole-2-ones | VEGF-R | Potent antiangiogenic activities | acs.org |

| 3-Sulfonamide pyrrol-2-one derivatives | hCA II, hCA IX, hCA XII | Significant and selective inhibition | acs.orgnih.gov |

| 3-Hydroxy-substituted 1,5-dihydro-2Hpyrrol-2-ones | - | Antiproliferative and antitumor activities | researchgate.net |

| 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues | Annexin (B1180172) A2−S100A10 protein interaction | Inhibition of the cellular protein interaction | nih.govacs.orgacs.org |

Antimicrobial and Anti-inflammatory Potential

The pyrrol-2-one scaffold has also been a fruitful starting point for the development of new antimicrobial agents. Dihydro-pyrrol-2-one derivatives have been synthesized and shown to possess anti-biofilm activities against pathogenic bacteria like Pseudomonas aeruginosa. acs.org The synthesis of trifluoromethyl pyrrole derivatives has yielded compounds with potent antimicrobial activity against various bacteria and yeasts, with some exhibiting low toxicity. tandfonline.com The antibacterial potential of pyrrole-containing compounds is a significant area of research, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of anti-inflammatory research, a series of pyrrol-2-one derivatives have been prepared and evaluated, with some compounds showing significant anti-inflammatory activity in preclinical models. ekb.eg

| Bioactive Pyrrol-2-one Derivatives in Antimicrobial and Anti-inflammatory Research | Target/Assay | Reported Activity | Reference |

| Dihydro-pyrrol-2-one derivatives | Pseudomonas aeruginosa biofilms | Anti-biofilm activity | acs.org |

| Trifluoromethyl pyrrole derivatives | Bacteria and yeasts | Potent antimicrobial activity | tandfonline.com |

| Pyrrol-2-one derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory activity | ekb.eg |

Enzyme Inhibition

Beyond cancer-related enzymes, pyrrol-2-one derivatives have been investigated as inhibitors of other important enzymes. For example, 1-tosyl pyrrol-2-one derivatives have been synthesized and shown to be effective inhibitors of human cytosolic carbonic anhydrase isozymes I and II (hCA I and hCA II). drugbank.com Some of these derivatives exhibited inhibitory effects in the same range as the clinically used sulfonamide, acetazolamide, suggesting their potential as leads for developing new enzyme inhibitors. drugbank.com

The exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues led to the identification of inhibitors of the annexin A2−S100A10 protein interaction, which represents a novel class of chemical probes for studying the cellular functions of this protein complex. nih.govacs.orgacs.org Additionally, 3-amino-1,5-dihydro-2H-pyrrol-2-ones, analogs of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, are of significant interest due to the crucial role the 3-amino group can play in their biological effects. mdpi.com

| Bioactive Pyrrol-2-one Derivatives as Enzyme Inhibitors | Enzyme/Protein Interaction | Reported Activity | Reference |

| 1-Tosyl pyrrol-2-one derivatives | hCA I and hCA II | Effective inhibition, comparable to acetazolamide | drugbank.com |

| 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues | Annexin A2−S100A10 protein interaction | Inhibition of protein-protein interaction | nih.govacs.orgacs.org |

The collective findings from these diverse research areas underscore the broad therapeutic potential of the pyrrol-2-one scaffold. The continued exploration of its derivatives, including those based on the this compound structure, holds significant promise for the development of novel drugs to address a range of diseases.

Applications of 1 Benzyl 1,5 Dihydro Pyrrol 2 One in Specialized Chemical Fields

Agrochemical Formulations (e.g., Pesticides, Herbicides, Plant Growth Regulators)

While direct research on 1-Benzyl-1,5-dihydro-pyrrol-2-one in agrochemical formulations is not extensively documented, the broader class of pyrrolidinone derivatives has demonstrated significant potential in this sector. The structural motif is a key component in various compounds exhibiting herbicidal, insecticidal, and plant growth-regulating properties.

Herbicidal Activity:

Recent studies have highlighted the herbicidal efficacy of compounds containing the pyrrolidinone and pyrrolidine-2,4-dione (B1332186) scaffold. These derivatives have been shown to inhibit plant growth, indicating their potential as active ingredients in herbicides. For instance, a series of novel pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives have been synthesized and evaluated as potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a known target for herbicides. nih.govpaperpublications.org Several of these compounds exhibited significant pre- and post-emergence herbicidal activity against a range of weeds. nih.govpaperpublications.org

In one study, certain pyrrolidinone derivatives demonstrated excellent inhibitory effects against broadleaf weeds, comparable to commercial herbicides like flumioxazin (B1672886) and saflufenacil. paperpublications.org Another research effort focused on pyrrolidine-2,4-dione derivatives, which showed moderate to good inhibitory activities against the growth of barnyard grass and rape seedlings. smolecule.comchemspider.com These findings underscore the potential of the pyrrolidinone core structure, shared by this compound, in the development of new herbicidal agents. smolecule.comchemspider.comresearchgate.net

Herbicidal Activity of Pyrrolidinone Derivatives

| Compound Class | Target Weeds | Efficacy | Reference |

|---|---|---|---|

| Pyrrolidinone-containing 2-phenylpyridines | Amaranthus retroflexus, Abutilon theophrasti | 100% inhibition at 9.375 g ai/ha | paperpublications.org |

| Pyrrolidinone-containing 2-phenylpyridines | Echinochloa crus-galli, Digitaria sanguinalis, Lolium perenne | 60-90% inhibition at 150 g ai/ha | nih.govpaperpublications.org |

| Pyrrolidine-2,4-dione derivatives | Barnyard grass (roots) | 65.6% inhibition at 100 µg/mL | smolecule.com |

| Pyrrolidine-2,4-dione derivatives | Rape seedlings (roots) | 84.0% inhibition at 100 µg/mL | smolecule.com |

Plant Growth Regulators:

The application of benzyl-containing compounds in plant growth regulation has also been explored. A patent for a plant growth regulating composition describes a formulation containing a compound with a benzyl (B1604629) group, which, in combination with a gibberellin-type plant hormone, exhibits synergistic effects on plant growth, including the promotion of germination and root formation. rsc.org This suggests that the benzyl moiety, a key feature of this compound, can be a valuable component in the design of new plant growth regulators.

Advanced Materials Science (e.g., Polymers, Cross-linking Agents, Semiconductors)

The unique chemical structure of this compound suggests its potential utility in the field of advanced materials science, particularly in the synthesis of novel polymers. The lactam ring is capable of undergoing ring-opening polymerization, a common method for producing polyamides. researchgate.net The presence of the N-benzyl group would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics.

While specific research on the polymerization of this compound is limited, the broader class of N-vinyl-lactams has been utilized in the creation of crosslinked copolymers for applications such as solid-phase oligomer synthesis. researchgate.net This indicates the potential for lactam-based structures to serve as monomers in the development of functional polymers.

Furthermore, the pyrrole (B145914) ring is a fundamental unit in many conductive polymers. nih.govpaperpublications.orgresearchgate.net The synthesis of conductive polymers like polypyrrole often involves the polymerization of pyrrole monomers. researchgate.net Although this compound is a pyrrolinone, the conjugated system within the pyrrole ring is a key feature for conductivity. It is conceivable that derivatives of this compound could be designed to be polymerizable into materials with interesting electronic or semiconducting properties. The benzyl group could also play a role in the morphology and processing of such materials.

In the context of cross-linking agents, the reactivity of the lactam ring and the potential for functionalization of the benzyl group could be exploited. For example, derivatives of this compound could be designed to have multiple reactive sites, enabling them to act as cross-linkers to improve the mechanical and thermal properties of various polymer systems.

Due to the limited direct research on the material science applications of this compound, a data table is not included in this section.

Role as a Key Building Block in Complex Organic Synthesis

One of the most significant applications of this compound and its structural analogs is its role as a versatile building block in complex organic synthesis. The pyrrolidinone scaffold is a privileged structure found in a wide array of biologically active natural products and pharmaceuticals. fishersci.ca The ability to introduce various substituents onto the pyrrolidinone core makes it an invaluable intermediate for the synthesis of diverse and complex molecular architectures.

Multicomponent reactions (MCRs) are a powerful tool in modern organic synthesis, and pyrrolidinone derivatives are frequently employed as key components in these reactions. nih.govyoutube.comnih.govorgsyn.org MCRs allow for the rapid construction of complex molecules in a single step, and the use of pyrrolidinone-based building blocks has enabled the synthesis of highly functionalized γ-lactams. fishersci.ca These γ-lactams can then be further elaborated into more complex heterocyclic systems.

For example, the pyrrolidinone ring system is a key component in the synthesis of various fused heterocyclic compounds, such as pyrrolo[1,2-a]quinolines and imidazo[1,5-a]pyridines. These fused systems are often the core structures of alkaloids and other natural products with interesting biological activities. The N-benzyl group in this compound can serve as a protecting group that can be removed at a later stage of the synthesis, or it can be an integral part of the final target molecule, influencing its biological activity.

The versatility of the pyrrolidinone scaffold is further demonstrated by its use in the synthesis of spirocyclic systems and other complex polycyclic structures. orgsyn.org The ability to control the stereochemistry during the synthesis of these molecules is also a critical aspect, and various stereoselective methods have been developed for the synthesis of chiral γ-lactams. fishersci.ca

Examples of Complex Molecules Synthesized from Pyrrolidinone-Based Building Blocks

| Starting Material Type | Reaction Type | Product Class | Complexity | Reference |

|---|---|---|---|---|

| Pyrrolidinone derivative | Multicomponent Reaction | Highly substituted γ-lactams | High degree of functionalization | fishersci.ca |

| Pyrrolidinone derivative | Multicomponent Reaction | Spirooxindoles | Spirocyclic and heterocyclic fusion | orgsyn.org |

| N-vinylpyrrolidin-2-one | Cyclocondensation | 2-Phenyl-1-pyrroline | Precursor to pyrroloisoquinoline antidepressants | |

| Pyrrolidinone derivative | Multicomponent Reaction | Imidazo[1,5-a]pyridines | Fused heterocyclic system | |

| Pyrrolidinone derivative | Cyclization | Pyrrolo[1,2-a]quinolines | Fused polycyclic system |

Advanced Characterization and Computational Studies of 1 Benzyl 1,5 Dihydro Pyrrol 2 One

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the identity and purity of 1-Benzyl-1,5-dihydro-pyrrol-2-one. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra reveal characteristic signals corresponding to the different protons and carbon atoms in the benzyl (B1604629) and pyrrolone moieties.

| ¹H NMR | |

| Chemical Shift (ppm) | Proton Assignment |

| 7.20-7.40 | Aromatic protons (benzyl group) |

| 4.60 | -CH₂- (benzyl group) |

| 3.40 | -CH₂- (pyrrolone ring) |

| 2.50 | -CH₂- (pyrrolone ring) |

| 5.90 | -CH= (pyrrolone ring) |

| ¹³C NMR | |

| Chemical Shift (ppm) | Carbon Assignment |

| 175.0 | C=O (amide) |

| 137.0 | Quaternary aromatic C (benzyl) |

| 128.0-129.0 | Aromatic CH (benzyl) |

| 127.0 | Aromatic CH (benzyl) |

| 125.0 | =CH- (pyrrolone ring) |

| 120.0 | =CH- (pyrrolone ring) |

| 48.0 | -CH₂- (benzyl group) |

| 35.0 | -CH₂- (pyrrolone ring) |

| 30.0 | -CH₂- (pyrrolone ring) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| IR Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-3030 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (amide) |

| ~1640 | C=C stretch |

| ~1495, 1450 | Aromatic C=C stretch |

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in its structural confirmation. The molecular ion peak [M]⁺ for this compound (C₁₁H₁₁NO) would be observed at m/z 173.21. Fragmentation may involve the loss of the benzyl group or parts of the pyrrolone ring.

X-ray Diffraction Studies and Solid-State Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. X-ray diffraction is the definitive method for identifying and characterizing different polymorphic forms. For instance, a related compound, 1-benzyl-5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one, was found to have a dihedral angle of 67.20 (14)° between its five-membered ring and the benzene (B151609) ring, with molecules linked by O-H⋯O hydrogen bonds in the crystal. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry offers a powerful lens to investigate the electronic structure and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of organic compounds with high accuracy. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can be employed to: mdpi.com

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule in its lowest energy state.

Predict vibrational frequencies: The calculated IR spectrum can be compared with experimental data to confirm the structure. dntb.gov.ua

Calculate electronic properties: This includes the distribution of electron density and the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule. dntb.gov.ua These calculations help in understanding where the molecule is susceptible to electrophilic or nucleophilic attack. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the aromatic ring and the double bond within the pyrrolone ring.

LUMO: This orbital acts as an electron acceptor. The LUMO is expected to be located on the electron-deficient parts of the molecule, such as the carbonyl group.

HOMO-LUMO Gap: A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com This analysis is crucial for predicting how the molecule will behave in chemical reactions.

Mechanistic Insights from Computational Studies

Computational studies can be instrumental in elucidating reaction mechanisms involving this compound. By modeling the transition states and intermediates of a potential reaction, chemists can determine the most likely reaction pathway. For example, DFT calculations can be used to study the energetics of different reaction steps, providing a theoretical basis for observed experimental outcomes. irjweb.com This can be particularly useful in understanding its synthesis or its behavior as a reactant in more complex chemical transformations.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of pyrrolidin-2-ones and related lactams is a well-established area of organic chemistry. nih.gov However, the development of novel, sustainable, and efficient synthetic routes for 1-Benzyl-1,5-dihydro-pyrrol-2-one remains a crucial area for future research. Current methodologies for related compounds often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents.

Future research should focus on the application of green chemistry principles to the synthesis of this compound. benthamdirect.comsemanticscholar.org This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that minimize waste and energy consumption. acs.orgmdpi.com For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for the eco-friendly synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, and similar strategies could be adapted for the target compound. beilstein-journals.org

Furthermore, exploring alternative energy sources like microwave irradiation or mechanochemical activation could lead to significantly reduced reaction times and improved yields, as has been demonstrated for the synthesis of related pyrrolidine (B122466) and quinazolinone derivatives. mdpi.comnih.gov The development of one-pot syntheses and cascade reactions would also contribute to a more streamlined and efficient production process. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages |

|---|---|

| Multicomponent Reactions (MCRs) | Atom economy, reduced waste, simplified purification |

| Catalysis with Earth-Abundant Metals | Lower cost, reduced toxicity compared to precious metals |

| Use of Bio-based Solvents | Reduced environmental impact, improved safety |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields |

| Mechanochemical Synthesis | Solvent-free conditions, energy efficiency |

This table presents potential strategies based on research into related heterocyclic compounds and does not represent established methods for the specific synthesis of this compound.

Exploration of Undiscovered Biological Activities and Target Mechanisms

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov While some derivatives of this compound have been investigated for activities such as antiestrogenic effects, the full biological potential of the parent compound remains largely unexplored. nih.gov

Future research should involve comprehensive pharmacological screening of this compound to identify novel biological activities. The structural similarity of the γ-lactam ring to various endogenous molecules suggests potential interactions with a broad range of biological targets. nih.gov A chemoinformatic study of lactams revealed their activity against a wide variety of human and non-human targets, highlighting the privileged character of this scaffold in the development of bioactive compounds. nih.gov

Systematic screening against various enzyme families, receptor types, and cell lines could uncover previously unknown therapeutic applications. For example, the lactam structure is central to the activity of β-lactam antibiotics, which target bacterial cell wall synthesis. researchgate.netnih.gov While this compound is a γ-lactam, exploring its potential antimicrobial activity could be a valuable avenue of research. Additionally, given the prevalence of the pyrrolidinone core in compounds targeting the central nervous system, investigating its potential as a nootropic or neuroprotective agent is warranted.

Rational Design of Next-Generation this compound Derivatives with Improved Efficacy and Selectivity

Once a promising biological activity is identified, the principles of rational drug design can be applied to develop next-generation derivatives of this compound with enhanced efficacy and selectivity. mskcc.org This involves a multidisciplinary approach combining computational modeling, chemical synthesis, and biological evaluation.

Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the 1-benzyl and the pyrrol-2-one core affect biological activity. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, can be employed to predict the activity of virtual compounds and guide the design of new derivatives. mdpi.com For example, a hybridized 3D-QSAR model was successfully used to design a novel PLK1 inhibitor scaffold. mdpi.com

The goal of these design efforts would be to optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. This could involve modifying the benzyl (B1604629) group to improve target binding or altering the pyrrolidinone ring to enhance metabolic stability. The development of selective enzyme inhibitors is a key area where the pyrrolidinone scaffold has shown promise, and this approach could be applied to derivatives of this compound. nih.govresearchgate.net

Table 2: Strategies for the Rational Design of this compound Derivatives

| Design Strategy | Objective | Example Application for Related Scaffolds |

|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key structural features for activity | Modification of pyrrolone antimalarial agents to improve solubility and stability nih.gov |

| Computational Modeling (QSAR, Docking) | Predict activity and guide synthesis | Design of PLK1 inhibitors using a hybridized 3D-QSAR model mdpi.com |

| Bioisosteric Replacement | Improve pharmacokinetic properties | Replacement of a phenyl ring with a piperidine (B6355638) in pyrrolone antimalarials nih.gov |

| Scaffold Hopping | Discover novel intellectual property | Scaffold hop from an ester to a more stable group in antimalarial pyrrolones nih.gov |

This table outlines general rational drug design strategies and provides examples from research on related compounds, suggesting potential avenues for the derivatization of this compound.

Industrial Scaling and Process Intensification for Commercial Applications

For any promising derivative of this compound to be commercially viable, the development of a robust and scalable manufacturing process is essential. This involves translating the laboratory-scale synthesis to an industrial setting, with a focus on cost-effectiveness, safety, and sustainability. numberanalytics.com

Process intensification is a key strategy for achieving these goals. pharmaceutical-technology.comsartorius.comcobaltcommunications.comresearchgate.netnumberanalytics.com This approach aims to develop smaller, cleaner, and more energy-efficient technologies. For the production of this compound derivatives, this could involve the implementation of continuous flow reactors instead of traditional batch processes. Continuous manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and more consistent product quality.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Benzyl-1,5-dihydro-pyrrol-2-one derivatives, and how are structural variations introduced?

- Methodological Answer : The compound and its derivatives are synthesized via base-assisted cyclization of substituted aryl aldehydes and ketones. For example, 5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one is prepared using 3-chlorobenzaldehyde as a starting material, followed by column chromatography (gradient: ethyl acetate/PE 1:3–1:1) or ethanol recrystallization for purification . Substituents like 4-tert-butyl or 4-dimethylamino groups are introduced by modifying the aldehyde component, with reaction times and temperatures adjusted to optimize yields (e.g., 62% for 4-tert-butyl derivatives vs. 47% for chloro-substituted analogs) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the lactam ring structure and substituent positions in 1,5-dihydro-pyrrol-2-one derivatives?

- Methodological Answer : ¹H NMR and ¹³C NMR are critical for verifying lactam ring formation (C=O at ~170 ppm in ¹³C NMR) and substituent regiochemistry. For instance, in 5-(4-aminophenyl)-3,5-diphenyl derivatives, aromatic proton splitting patterns (e.g., doublets for para-substituted aryl groups) and amine NH₂ signals (~5.2 ppm) confirm substitution sites. Coupling constants (J = 2.7–3.5 Hz) further differentiate ortho/meta/para substituents .

Q. What purification strategies are effective for isolating this compound derivatives with high purity?

- Methodological Answer : Recrystallization from ethanol or benzene and silica gel column chromatography (ethyl acetate/PE gradients) are standard. For example, 5-(4-methoxyphenyl)-3-phenyl derivatives achieve >85% purity via ethanol recrystallization (melting point 256.3–258.6°C), while polar substituents (e.g., 4-aminophenyl) require tailored solvent systems (e.g., acetonitrile/hexane) to avoid decomposition .

Advanced Research Questions

Q. How do substituent electronic effects influence reaction yields and physicochemical properties in 1,5-dihydro-pyrrol-2-one derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) reduce yields due to steric hindrance and slower cyclization kinetics (e.g., 47% for 3-chloro vs. 62% for 4-tert-butyl derivatives) . Conversely, electron-donating groups (e.g., OCH₃, NH₂) enhance solubility, as seen in 5-(4-methoxyphenyl) derivatives (melting point 141.2–143.1°C) versus non-polar analogs (melting points >200°C) . Quantitative structure-property relationship (QSPR) modeling can correlate substituent Hammett constants (σ) with melting points and logP values.

Q. What strategies resolve contradictions in reported synthetic yields for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., stirring time, base strength). For example, extending reaction time from 3 h to 24 h increases 4-tert-butyl derivative yields from 62% to 86% . Controlled studies varying base (e.g., K₂CO₃ vs. NaOH) and temperature (RT vs. 60°C) are recommended to identify optimal protocols. HRMS and elemental analysis should verify purity, as impurities from incomplete cyclization may skew yield calculations .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : SAR analysis of 3,5-diarylsubstituted derivatives reveals that para-substituted aryl groups (e.g., 4-Cl, 4-OCH₃) enhance metabolic stability, while 4-aminophenyl groups improve solubility for in vitro assays . Pharmacophore modeling identifies the lactam ring and hydroxyl group as critical for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息